molecular formula C9H12 B14634329 Cyclopropane, 1,1'-(1,2-propadiene-1,3-diyl)bis- CAS No. 53432-86-3

Cyclopropane, 1,1'-(1,2-propadiene-1,3-diyl)bis-

Cat. No.: B14634329
CAS No.: 53432-86-3
M. Wt: 120.19 g/mol
InChI Key: WEEZTMCLZMTJNH-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is a chemical compound with the molecular formula C9H12 It features a unique structure with two cyclopropane rings connected by a propadiene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- typically involves the reaction of cyclopropane derivatives with propadiene under specific conditions. One common method includes the use of a photocatalytically generated radical to initiate the reaction, followed by reduction and intramolecular substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amalgamated zinc powder, dry hydrogen chloride, acetic anhydride, and acetyl chloride . The reactions typically require controlled environments to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield cyclopropane-1,2-diyl diacetates .

Scientific Research Applications

Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding the interactions of cyclopropane derivatives with biological molecules.

    Industry: It may be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is unique due to its propadiene bridge connecting two cyclopropane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

53432-86-3

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1(2-8-4-5-8)3-9-6-7-9/h2-3,8-9H,4-7H2

InChI Key

WEEZTMCLZMTJNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=C=CC2CC2

Origin of Product

United States

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